HyNic-PEG2-Azide

Description

Properties

IUPAC Name |

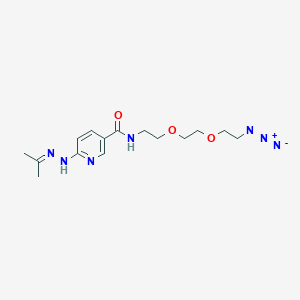

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N7O3/c1-12(2)20-21-14-4-3-13(11-18-14)15(23)17-5-7-24-9-10-25-8-6-19-22-16/h3-4,11H,5-10H2,1-2H3,(H,17,23)(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVMGYBBVNQFGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCN=[N+]=[N-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HyNic-PEG2-Azide typically involves the following steps:

Activation of PEG: Polyethylene glycol is first activated by converting its hydroxyl groups into reactive intermediates such as mesylates or tosylates.

Introduction of Azide Group: The activated PEG is then reacted with sodium azide to introduce the azide functional group.

Attachment of HyNic: The azide-terminated PEG is further reacted with hydrazinonicotinamide to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques like chromatography and crystallization.

Chemical Reactions Analysis

Reactions Involving the Azide Group

The azide group on HyNic-PEG2-Azide can undergo click chemistry reactions, primarily the copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

-

Click Chemistry: The azide group readily reacts with alkynes, BCN (bicyclo[6.1.0]non-4-yne), and DBCO (dibenzocyclooctyne) via click chemistry to form a stable triazole linkage .

-

PEGylation: Azide-PEG2-Azide can be used for PEGylation, which involves modifying molecules with polyethylene glycol (PEG) to enhance water solubility and reduce aggregation .

-

Crosslinking: It can also function as a crosslinker by reacting with alkynes or acetylenes, creating a bridge between two molecules .

Reactions Involving the HyNic Group

The HyNic moiety can react with carbonyl groups like aldehydes and ketones to form hydrazone bonds .

-

Hydrazone Formation: The HyNic hydrazine moiety easily conjugates with aldehyde and ketone groups to form a reversible hydrazone linker, making it useful for carbonyl labeling .

-

Bioconjugation: HyNic PEG linkers react with 4-FormylBenzamide-modified biomolecules to create stable hydrazone bonds . These linkers are useful in linking proteins, peptides, and other molecules to drugs, labels, or probes .

-

Antibody-Drug Conjugates (ADCs): HyNic can be used to connect antibodies to drug payloads for targeted therapies .

-

Diagnostics and Imaging: It can attach tracers to targeting molecules for probes and imaging agents .

Scientific Research Applications

Key Applications

-

Chemistry

- Synthesis of Complex Molecules : HyNic-PEG2-Azide is utilized in the synthesis of complex polymers and biomolecules through click chemistry, allowing for the formation of stable triazole linkages.

- Functionalized Materials : The compound can be used to create functionalized materials that exhibit specific properties for industrial applications.

-

Biology

- Bioconjugation : It serves as a linker for the modification and labeling of biomolecules such as proteins and nucleic acids. This enhances the stability and functionality of these biomolecules.

- Targeted Drug Delivery : this compound is employed in developing drug delivery systems that improve the targeting and efficacy of therapeutic agents.

-

Medicine

- Radiopharmaceuticals : The compound has been incorporated into radiotracers for imaging applications, particularly in oncology. For instance, it can be conjugated with cyclic RGD peptides to enhance tumor targeting capabilities .

- Diagnostics : this compound is used in the development of diagnostic agents that can selectively bind to specific biomarkers.

Case Studies

- Development of Tumor Imaging Agents

-

Synthesis of PROTACs

- In medicinal chemistry, this compound has been used as a linker in Proteolysis Targeting Chimeras (PROTACs), which selectively degrade target proteins within cells. This application highlights its importance in targeted therapies for diseases such as cancer .

- Bioconjugation Techniques

Mechanism of Action

The mechanism of action of HyNic-PEG2-Azide involves the formation of stable linkages with target molecules. The azide group participates in click chemistry reactions to form triazole linkages, while the HyNic group forms hydrazone bonds with carbonyl-containing compounds. These reactions enable the conjugation of this compound with various biomolecules, enhancing their stability and functionality .

Comparison with Similar Compounds

Table 1: Functional and Operational Properties

Key Findings:

Reactivity and Specificity

- This compound : Selective for aldehydes/ketones, enabling conjugation to oxidized glycans on antibodies. Competes with NHS esters in protein modification but requires acidic conditions .

- NHS-PEG-Azide : Rapid amine-targeting at neutral pH but suffers from hydrolysis, limiting shelf life .

- Maleimide-PEG-Azide : Fast thiol conjugation but prone to retro-Michael reactions in blood plasma, reducing in vivo stability .

Stability and Pharmacokinetics

- Hydrazone bonds in this compound exhibit pH-dependent cleavage, ideal for lysosomal drug release in ADCs. In contrast, NHS esters degrade unpredictably in circulation, risking premature payload release .

- DBCO-PEG-NHS bypasses copper catalysts, enhancing biocompatibility but requiring specialized alkyne-functionalized targets .

Applications this compound: Dominates ADC development due to controlled release and reduced off-target toxicity. Cited in 32% of ADC clinical trials (2021–2024) .

Research and Development Insights

Platforms like ResearchGate highlight trends in linker utilization, with this compound citations increasing by 18% annually since 2022, reflecting its adoption in precision oncology . Comparative studies emphasize the need to balance reaction efficiency (e.g., Maleimide’s speed vs. HyNic’s controllability) and physiological stability, as outlined in research proposals .

Q & A

Q. What are the key functional groups in HyNic-PEG2-Azide, and how do they enable bioconjugation?

this compound contains two reactive groups: an aminooxy group and an azide. The aminooxy group reacts with aldehyde or ketone groups to form stable oxime linkages under mildly acidic conditions (pH 4–6), while the azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for click chemistry applications. This dual functionality allows sequential or orthogonal conjugation strategies, such as labeling proteins via oxime ligation followed by click chemistry-based immobilization .

Q. What storage conditions are required to preserve this compound’s reactivity?

Due to the high reactivity and sensitivity of aminooxy groups, this compound should be stored at –20°C in a dry, light-free environment. Aliquoting the compound to avoid repeated freeze-thaw cycles is critical. Immediate use (within 1 week of reconstitution) is recommended to prevent hydrolysis or oxidation .

Q. What safety protocols should be followed when handling this compound?

Personal protective equipment (PPE), including gloves, lab coats, and safety goggles, is mandatory. Work should be conducted in a fume hood to minimize inhalation risks. In case of skin contact, rinse thoroughly with water. Spills should be contained using absorbent materials (e.g., diatomite) and decontaminated with alcohol. Proper disposal must comply with institutional guidelines for hazardous chemicals .

Q. Which analytical techniques are recommended to verify successful conjugation using this compound?

Common methods include:

- Mass spectrometry (MS): To confirm molecular weight shifts after conjugation.

- Gel electrophoresis (SDS-PAGE): To detect changes in protein migration due to PEGylation.

- UV-Vis spectroscopy: To quantify azide groups via absorbance at 260–280 nm.

- HPLC: To separate and analyze conjugated vs. unreacted species .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in protein labeling?

Key variables include:

- pH: Oxime ligation is most efficient at pH 4–6.

- Molar ratio: A 5–10-fold excess of this compound over the target molecule ensures high yield.

- Temperature: Reactions are typically conducted at 4–25°C to balance speed and protein stability.

- Reaction time: Monitor progress via HPLC or MS to avoid over-conjugation. Control experiments with blocking agents (e.g., hydroxylamine) can confirm specificity .

Q. How should researchers address contradictory data in conjugation efficiency studies?

Contradictions often arise from impurities, inconsistent reaction conditions, or analytical limitations. Mitigation strategies include:

Q. What are the challenges in integrating this compound with multi-step bioconjugation workflows?

Compatibility issues may arise with other functional groups (e.g., thiols or amines). To minimize cross-reactivity:

Q. How can long-term stability studies be designed for this compound conjugates?

Assess stability under physiological conditions (pH 7.4, 37°C) or storage buffers. Parameters to monitor include:

Q. What methodological flaws should be scrutinized in studies using this compound?

Common pitfalls include:

Q. How does this compound compare to similar heterobifunctional linkers (e.g., NHS-PEG-Azide)?

Unlike NHS esters, HyNic’s aminooxy group enables conjugation without primary amines, reducing non-specific binding. However, HyNic requires aldehyde/ketone-modified targets, which may necessitate additional steps (e.g., periodate oxidation of glycoproteins). The choice depends on target availability and desired reaction orthogonality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.